2-Amino-5-isopropylbenzaldehyde
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Overview
Description
2-Amino-5-isopropylbenzaldehyde is an organic compound with the molecular formula C10H13NO. It is a derivative of benzaldehyde, featuring an amino group at the second position and an isopropyl group at the fifth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-isopropylbenzaldehyde can be synthesized through several methods. One common approach involves the reduction of 2-nitro-5-isopropylbenzaldehyde using catalytic hydrogenation in the presence of metal catalysts such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with hydrogen gas as the reducing agent .
Another method involves the use of a two-step, one-pot reduction and cross-coupling procedure. This method employs a stable aluminum hemiaminal as an intermediate, which protects the aldehyde group and allows for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or imines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Amino-5-isopropylbenzoic acid.
Reduction: 2-Amino-5-isopropylbenzyl alcohol.
Substitution: 2-Amino-5-isopropylbenzamide.
Scientific Research Applications
2-Amino-5-isopropylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-isopropylbenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodobenzoic acid: Similar structure with an iodine atom instead of an isopropyl group.
2-Amino-5-methylbenzaldehyde: Similar structure with a methyl group instead of an isopropyl group.
2-Amino-5-chlorobenzaldehyde: Similar structure with a chlorine atom instead of an isopropyl group
Uniqueness
2-Amino-5-isopropylbenzaldehyde is unique due to the presence of both an amino group and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-amino-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H13NO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,11H2,1-2H3 |
InChI Key |
LGOXKOLIVXODBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)C=O |
Origin of Product |
United States |
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